2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

Beschreibung

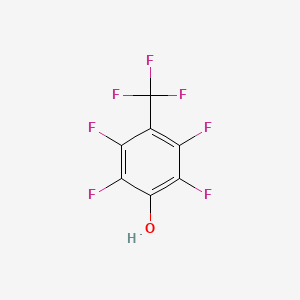

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol (CAS: 787-79-3; molecular formula: C₇H₂F₇O) is a highly fluorinated phenolic compound characterized by four fluorine atoms at the 2, 3, 5, and 6 positions and a trifluoromethyl group at the 4-position of the benzene ring. This structural arrangement imparts exceptional electron-withdrawing properties, thermal stability, and resistance to oxidation, making it valuable in pharmaceuticals, agrochemicals, and advanced materials .

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7O/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQGKHUTYHEFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380258 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2787-79-3 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol is typically synthesized using octafluorotoluene as a starting reagent . The synthetic route involves the introduction of fluorine atoms into the aromatic ring, followed by the addition of a hydroxyl group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms. Industrial production methods may involve large-scale fluorination processes and purification steps to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of multiple fluorine atoms, it can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: It can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.

Coupling Reactions: It can be involved in coupling reactions to form more complex fluorinated aromatic compounds. Reagents such as palladium catalysts are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with an amine can yield an aminophenol derivative.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol is utilized in designing fluorinated pharmaceuticals. The presence of fluorine atoms enhances metabolic stability and bioavailability, which are critical for drug efficacy. Research indicates that fluorinated compounds often exhibit improved binding affinities to biological targets, making them valuable in medicinal chemistry.

Agrochemical Synthesis

In the agricultural sector, this compound serves as a precursor for various agrochemicals. Its chemical stability allows for the development of effective pesticides and herbicides that can withstand environmental degradation.

Material Science

The compound is also applied in material science for synthesizing polymers and specialty chemicals that require enhanced thermal stability and chemical resistance. Its unique properties lend themselves to applications in coatings, adhesives, and other industrial materials.

Fluorinated Drug Candidates

Research has shown that compounds similar to this compound exhibit enhanced activity against specific cancer cell lines due to their favorable interactions with cellular targets. For instance, studies have demonstrated that fluorinated derivatives can significantly improve binding affinity to proteins involved in cancer progression.

Toxicological Studies

Investigations into the toxicity of perfluoroalkyl substances (PFAS), including this compound, indicate potential health impacts such as altered immune function and liver disease. These findings underscore the importance of assessing biological effects when developing new fluorinated compounds.

Wirkmechanismus

The mechanism by which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol exerts its effects is primarily through its interactions with other molecules via its fluorinated aromatic ring. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. In biological systems, it may interact with enzymes and receptors, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

diTFPP and TFPP

- Structure: diTFPP contains two tetrafluorobenzene rings linked via a phenoxy group, while TFPP has one fewer tetrafluorobenzene unit .

- Activity: diTFPP synergizes with chemotherapeutic agents like camptothecin (CPT) to induce apoptosis in hepatocellular carcinoma (HCC) via ROS/autophagy pathways. In contrast, TFPP lacks this synergistic effect .

- Key Data: Compound Fluorine Substitution Synergistic Activity with CPT Apoptosis Induction diTFPP 8 F atoms Yes High TFPP 4 F atoms No Moderate

Compound 34 (DHODH Inhibitor)

- Structure : A biphenyl derivative with a trifluoromethyl group and tetrafluoro substitution .

- Application: Inhibits human dihydroorotate dehydrogenase (DHODH), showing promise in treating acute myeloid leukemia (AML). Its IC₅₀ is significantly lower than non-fluorinated analogues due to enhanced lipophilicity and target binding .

Fluorinated Tolane Dyads in Photophysics

Compound 5 and 2a

- Structure: 4-(2-(2,3,5,6-Tetrafluoro-4-trifluoromethyl)phenylethynyl)phenol (5) features an ethynyl linker, while 2a is a bis-phenoxy pentane derivative .

- Photophysical Properties :

Environmental and Analytical Chemistry Analogues

2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol

Reactivity and Stability Comparisons

Fluorine Substitution Effects

- Hydrogen Abstraction: The (2,3,5,6-tetrafluoro-4-dehydrophenyl) radical abstracts hydrogen from thiophenol 10× faster than non-fluorinated phenyl radicals, attributed to fluorine-induced polarization of the C–H bond .

- Thermal Stability: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl chloride (1e) decomposes at 96–98°C, whereas its non-fluorinated analogue degrades at 80°C .

Biologische Aktivität

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol (CAS No. 2787-79-3) is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with multiple fluorine substituents, which significantly influence its reactivity and interaction with biological systems. The presence of trifluoromethyl groups enhances lipophilicity and alters the electronic properties of the molecule.

The biological activity of this compound is largely attributed to its ability to interact with cellular components:

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, potentially by scavenging free radicals and reducing oxidative stress in cells .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate the precise targets .

Cellular Effects

Studies have shown that this compound can influence various cellular processes:

- Cytotoxicity : The compound has demonstrated cytotoxic effects in certain cell lines, indicating a potential for use in cancer research .

- Cell Signaling Modulation : It may affect cell signaling pathways related to inflammation and apoptosis.

Dosage and Temporal Effects

The effects of this compound are dose-dependent. Lower concentrations may exhibit protective effects against oxidative stress, while higher concentrations can lead to cell death. Temporal studies show that prolonged exposure can enhance cytotoxic effects due to cumulative oxidative damage .

Case Studies

- Antioxidant Activity : A study highlighted the antioxidant capacity of this compound in protecting against oxidative damage induced by toxic metabolites such as tetrachlorohydroquinone (TCHQ) .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines indicated that this compound could induce apoptosis through reactive oxygen species (ROS) generation .

Data Tables

Q & A

Q. Table 1: Photoelectron Yield Comparison

| Compound | Normalized Electron Yield | Auger Contribution (%) |

|---|---|---|

| This compound | 1.0× | 0 |

| I-MPh | 1.6× | 38 |

Source : Adapted from Lawrence Berkeley National Laboratory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.